

# Application Note: HPLC Analysis of 1,3-Dioleoyl-2-myristoyl glycerol

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## Compound of Interest

Compound Name: 1,3-Dioleoyl-2-myristoyl glycerol

Cat. No.: B3026147

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## Introduction

**1,3-Dioleoyl-2-myristoyl glycerol** is a specific triacylglycerol (TAG) molecule where oleic acid residues are attached to the sn-1 and sn-3 positions and a myristic acid residue is at the sn-2 position of the glycerol backbone.[1][2] This triglyceride is found in natural sources such as palm oil.[1][2] The accurate and reliable quantification of individual TAGs like **1,3-Dioleoyl-2-myristoyl glycerol** is essential in various fields, including food science for quality control of oils and fats, nutritional studies, and in the pharmaceutical industry for the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of individual TAGs within complex lipid mixtures.[3]

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of **1,3-Dioleoyl-2-myristoyl glycerol**.

## Principle of the Method

The separation of **1,3-Dioleoyl-2-myristoyl glycerol** is achieved using a C18 reversed-phase column. This technique separates triglycerides based on their relative polarity and hydrophobicity. A gradient elution employing a binary solvent system of acetonitrile and a modifier solvent (e.g., isopropanol or methylene chloride) allows for the effective resolution of a broad spectrum of triglycerides.[4][5][6] The Evaporative Light Scattering Detector (ELSD) is

particularly suitable for analyzing non-volatile compounds like triglycerides that lack a strong UV chromophore, offering a more uniform response compared to UV detection.[\[3\]](#)

## Experimental Protocols

### 1. Sample Preparation

Accurate sample preparation is crucial for reproducible and reliable HPLC results.

- Standard Preparation:
  - Prepare a stock solution of **1,3-Dioleoyl-2-myristoyl glycerol** standard at a concentration of 1 mg/mL in hexane or a similar non-polar solvent.
  - Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to create a series of calibration standards with concentrations ranging from approximately 0.05 to 1.0 mg/mL.[\[3\]](#)
  - Filter the final standard solutions through a 0.45 µm PTFE syringe filter into HPLC vials.[\[3\]](#)
- Sample (e.g., Oil Matrix) Preparation:
  - Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
  - Dissolve the sample in hexane and fill to the mark.
  - Dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[\[3\]](#)
  - Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[\[3\]](#)

### 2. HPLC Instrumentation and Conditions

- HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.
- Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[3\]](#)

- Detector: Evaporative Light Scattering Detector (ELSD).
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Isopropanol
- Gradient Elution: A gradient program should be optimized to achieve the best separation. A typical gradient might start at 30% B, increasing to 70% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C<sup>[4]</sup>
- Injection Volume: 10-20 µL
- ELSD Settings:
  - Nebulizer Temperature: 30-40 °C
  - Evaporator Temperature: 50-60 °C
  - Gas Flow Rate (Nitrogen): 1.5-2.5 L/min

## Data Presentation

Table 1: HPLC Method Parameters

Parameter	Value
Instrument	HPLC with ELSD
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A	Acetonitrile
Mobile Phase B	Isopropanol
Gradient	30% B to 70% B in 25 min
Flow Rate	1.0 mL/min
Column Temp.	35 °C
Injection Vol.	20 µL
ELSD Nebulizer	35 °C
ELSD Evaporator	55 °C
ELSD Gas Flow	2.0 L/min

Table 2: Representative Quantitative Data

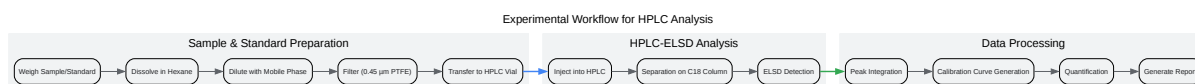
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the **1,3-Dioleoyl-2-myristoyl glycerol** standard against its concentration.

Concentration (mg/mL)	Peak Area (arbitrary units)
0.05	5,230
0.10	10,150
0.25	25,500
0.50	51,200
1.00	103,100

Table 3: Method Validation Parameters (Typical)

Parameter	Result
Linearity ( $R^2$ )	> 0.998
Limit of Detection (LOD)	~0.01 mg/mL
Limit of Quantification (LOQ)	~0.03 mg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

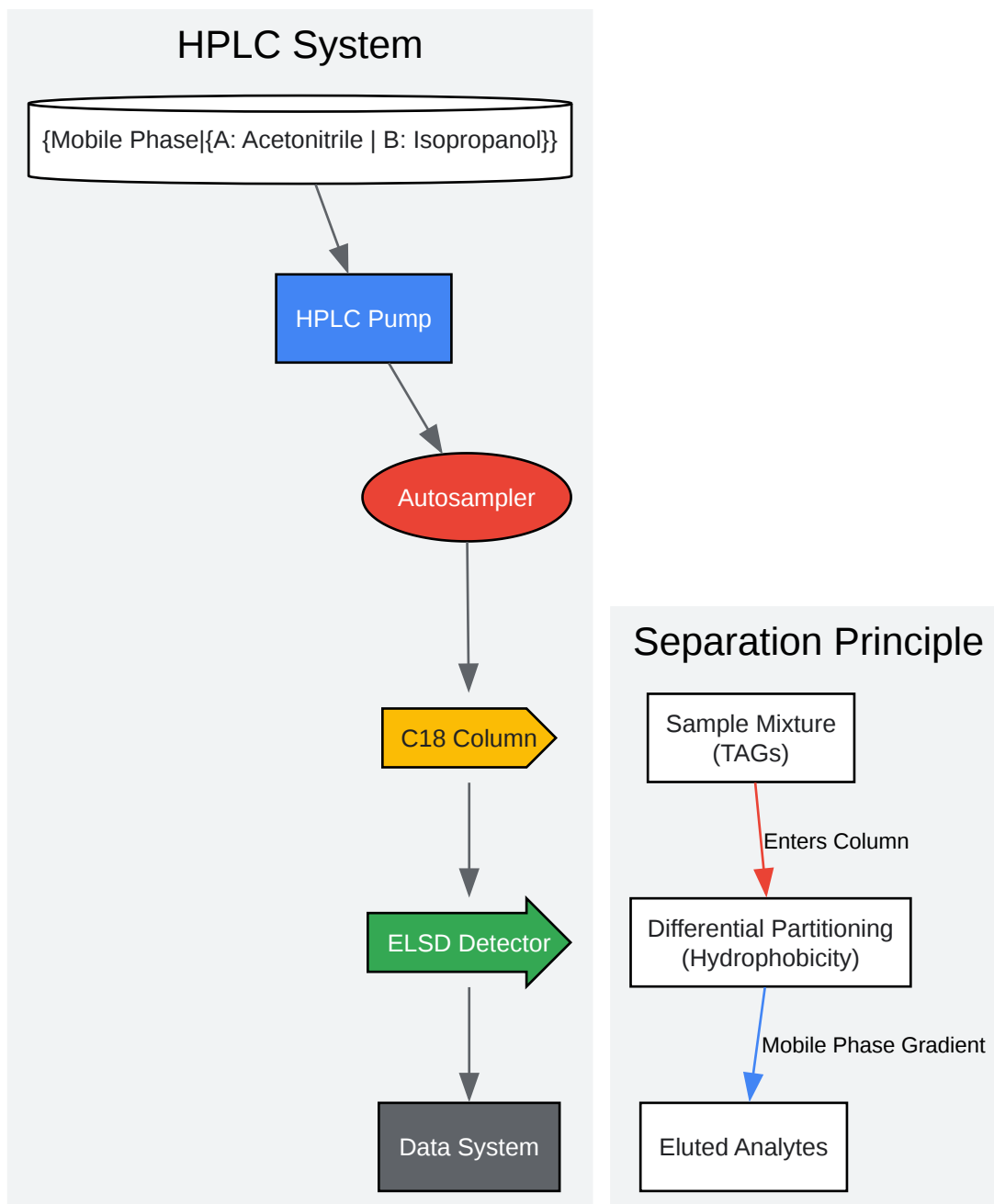
## Mandatory Visualizations



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Caption: Workflow for the HPLC-ELSD analysis of **1,3-Dioleoyl-2-myristoyl glycerol**.

## Conceptual Diagram of HPLC Separation



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